5-Bromocytosine

Catalog No.
S594696
CAS No.
2240-25-7
M.F
C4H4BrN3O
M. Wt
190 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromocytosine

CAS Number

2240-25-7

Product Name

5-Bromocytosine

IUPAC Name

6-amino-5-bromo-1H-pyrimidin-2-one

Molecular Formula

C4H4BrN3O

Molecular Weight

190 g/mol

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)

InChI Key

QFVKLKDEXOWFSL-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=C1Br)N

Synonyms

5-bromocytosine

Canonical SMILES

C1=NC(=O)NC(=C1Br)N
  • Antiviral Agent

    Early research explored 5-BC as a potential treatment for HIV. Studies showed it could inhibit HIV replication in cell cultures PubChem : 5-Bromocytosine, CID 75233: . However, further development seems to have stalled, and current HIV treatment strategies focus on highly active antiretroviral therapy (HAART).

  • Mutagenesis Studies

    Scientists can incorporate 5-BC into DNA during replication. Since it pairs with guanine instead of guanine with cytosine, its presence can introduce mutations at specific locations in the DNA sequence. This technique allows researchers to study the effects of mutations on gene function Fisher Scientific : 5-Bromocytosine, 99%, Thermo Scientific Chemicals.

  • Epigenetic Research

    -Bromocytosine can also be used to probe epigenetic modifications, which are changes in gene expression that don't alter the DNA sequence itself. By studying how cells handle 5-BC compared to cytosine, researchers can gain insights into DNA methylation patterns and their role in gene regulation.

5-Bromocytosine (5-BrC) is a modified nucleobase, a structural analog of the natural pyrimidine cytosine. It differs from cytosine by having a bromine atom replacing a hydrogen atom at the fifth position of the pyrimidine ring []. 5-BrC is synthesized in the laboratory and is not found naturally. It holds significance in scientific research, particularly in the field of antiviral therapy due to its potential to inhibit HIV replication [].


Molecular Structure Analysis

5-BrC shares the core structure of a pyrimidine ring with two nitrogen atoms and three carbon atoms. The key feature is the bromine atom replacing a hydrogen atom at the fifth position of the ring. This substitution alters the electronic properties of the molecule compared to cytosine []. Notably, the bromine atom is larger and more electron-withdrawing than hydrogen, potentially affecting hydrogen bonding and base-pairing interactions essential for DNA and RNA function [].


Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing 5-BrC. A common approach involves reacting uracil with hydrobromic acid [].

C4H4N2O2 (uracil) + HBr -> C4H4BrN3O (5-bromocytosine) + H2O

Other Reactions

As a nucleobase analog, 5-BrC can participate in reactions typical of pyrimidines, such as glycosylation to form nucleosides and subsequent phosphorylation to form nucleotides. However, the specific details of these reactions and their impact on 5-BrC's biological activity are areas of ongoing research [].


Physical And Chemical Properties Analysis

  • Melting Point: 240-243 °C []
  • Molecular Weight: 190.00 g/mol []
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO) []
  • Stability: Relatively stable under physiological conditions []

The primary mechanism of action of 5-BrC is related to its antiviral properties, particularly against HIV. When incorporated into viral DNA during replication, 5-BrC disrupts base pairing due to its altered electronic properties. This mispairing can lead to errors in viral DNA synthesis and ultimately inhibit viral replication [].

XLogP3

-0.3

UNII

2737MSZ714

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2240-25-7

Wikipedia

5-bromocytosine

Dates

Modify: 2023-08-15

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